![molecular formula C15H16N2O4 B6022701 N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B6022701.png)
N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as indole-3-acetylaspartic acid or IAAsp, and it is a derivative of the amino acid aspartic acid.
Mécanisme D'action
The mechanism of action of N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine involves its ability to modulate various cellular pathways. In cancer cells, IAAsp inhibits the activity of enzymes that are involved in DNA synthesis and cell division, leading to cell death. IAAsp also activates the Nrf2 pathway, which is involved in the cellular response to oxidative stress and inflammation.
In plants, IAAsp promotes growth and development by stimulating the production of auxin, a plant hormone that regulates various physiological processes. IAAsp also inhibits the activity of enzymes that are involved in the biosynthesis of ethylene, a plant hormone that regulates fruit ripening and senescence.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects depending on the target organism. In cancer cells, IAAsp inhibits the activity of enzymes involved in DNA synthesis and cell division, leading to cell death. IAAsp also induces apoptosis, a process of programmed cell death.
In plants, IAAsp promotes growth and development by stimulating the production of auxin and inhibiting the activity of enzymes that are involved in the biosynthesis of ethylene. IAAsp also enhances the activity of enzymes involved in nitrogen metabolism, leading to increased nitrogen uptake and assimilation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine has several advantages for lab experiments. This compound is stable and easy to synthesize, making it readily available for research purposes. IAAsp is also relatively non-toxic, allowing for its use in various biological systems.
One limitation of IAAsp is its solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine. In medicine, IAAsp can be further studied for its potential as a therapeutic agent for neurodegenerative diseases and cancer. This compound can also be used in combination with other drugs to enhance their effectiveness.
In agriculture, IAAsp can be further studied for its potential as a natural herbicide and plant growth regulator. This compound can also be used to enhance crop yield and improve plant stress tolerance.
In materials science, IAAsp can be further studied for its potential as a biodegradable polymer for drug delivery and tissue engineering applications. This compound can also be used to synthesize materials with unique properties, such as self-healing and shape-memory materials.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its stable synthesis method, non-toxicity, and modulatory effects on cellular pathways make it an attractive compound for scientific research. Further studies on IAAsp can lead to the development of novel therapeutic agents, plant growth regulators, and materials with unique properties.
Méthodes De Synthèse
The synthesis of N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine involves the condensation of indole-3-acetic acid (IAA) with aspartic acid beta-hydroxamate. This reaction is catalyzed by the enzyme aspartate transaminase, and it results in the formation of IAAsp. This compound can also be synthesized using chemical methods, such as the reaction of IAA with N-hydroxysuccinimide ester of beta-alanine.
Applications De Recherche Scientifique
N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine has been extensively researched for its potential applications in various fields. In medicine, this compound has been shown to have anti-cancer properties by inhibiting the growth of tumor cells. IAAsp has also been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, IAAsp has been shown to promote plant growth and development, as well as increase crop yield. This compound can also be used as a natural herbicide to control weed growth.
In materials science, IAAsp has been used to synthesize biodegradable polymers that can be used in various applications, including drug delivery and tissue engineering.
Propriétés
IUPAC Name |
3-[[2-(3-acetylindol-1-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(18)12-8-17(13-5-3-2-4-11(12)13)9-14(19)16-7-6-15(20)21/h2-5,8H,6-7,9H2,1H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHOPERGAMKFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

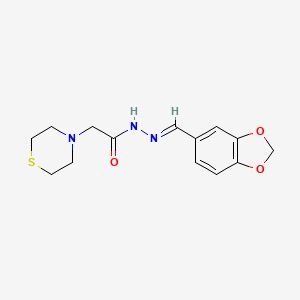
![2-(4-methyl-2-nitrophenoxy)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6022624.png)
![2-[4-(2,2-dimethylpropyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022625.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6022629.png)
![N-benzyl-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6022633.png)
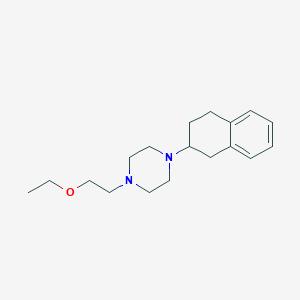
![5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6022648.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-iodobenzohydrazide](/img/structure/B6022654.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B6022668.png)
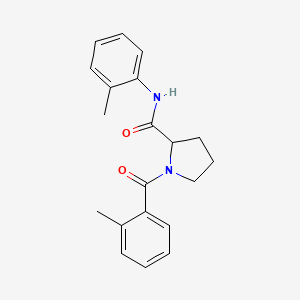
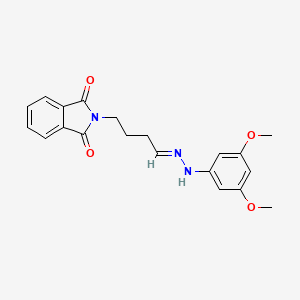
![6-isobutyl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6022688.png)
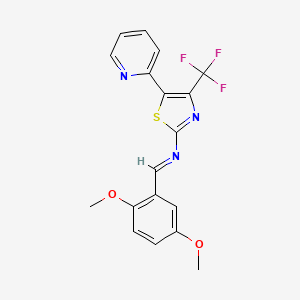
![2-[(3,4-diethoxyphenyl)acetyl]-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6022720.png)